(E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one

Beschreibung

BenchChem offers high-quality (E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-naphthalen-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3S2/c1-2-26-19-11-14(7-10-18(19)24)12-20-21(25)23(22(27)28-20)17-9-8-15-5-3-4-6-16(15)13-17/h3-13,24H,2H2,1H3/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUWEUHTBOGSTD-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other pharmacological properties.

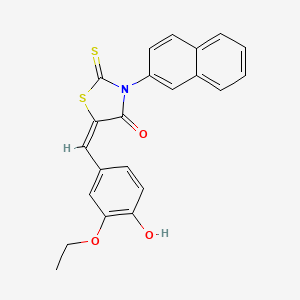

Chemical Structure

The compound's structure can be represented as follows:

This structure features a thiazolidinone core, which is known for its potential therapeutic applications.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and induction of apoptosis.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with key cellular targets involved in cancer progression. For instance, they may inhibit cyclin-dependent kinases or induce oxidative stress leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has shown significant antimicrobial activity against various pathogens.

- Antibacterial Activity : Studies have demonstrated that thiazolidinone derivatives exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For example, certain derivatives have shown Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against S. aureus and effective biofilm inhibition .

- Antifungal Activity : Some derivatives have also been tested for antifungal properties, showing promising results against Candida albicans and other fungal strains. The mechanism often involves disruption of fungal cell wall synthesis .

| Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.5 |

| Antibacterial | Pseudomonas aeruginosa | < 100 |

| Antifungal | Candida albicans | < 50 |

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazolidinone derivatives have been investigated for additional pharmacological activities:

- Anti-HIV Activity : Some studies suggest that thiazolidinone compounds may exhibit anti-HIV properties by inhibiting viral replication, although toxicity to host cells has been a concern .

- Anti-inflammatory Effects : There is evidence that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory conditions .

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of various thiazolidinone derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives significantly reduced cell viability at concentrations ranging from 10 to 50 µM, with IC50 values indicating potent activity .

- Antimicrobial Efficacy Testing : In another study, a series of thiazolidinone compounds were tested against clinical isolates of S. aureus. The results highlighted that modifications in the benzylidene fragment could enhance antibacterial activity, with some compounds achieving over 60% biofilm inhibition at their MICs .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has indicated that (E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, it has been tested against breast cancer (MCF7) and colon cancer (HCT116) cell lines, demonstrating significant cytotoxic effects .

- Antimicrobial Properties : The compound has exhibited antimicrobial activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : In vitro assays suggest that the compound may inhibit inflammatory pathways, potentially serving as an anti-inflammatory agent .

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer properties of (E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one against various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer drug .

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations comparable to standard antibiotics .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Thioxo Group

The 2-thioxo group participates in nucleophilic substitutions, enabling functional group interconversion:

Key Reactions:

-

Alkylation : Reacts with methyl iodide in DMF/K2CO3 to form 2-methylthio derivatives (yield: 72–85%).

-

Oxidation : Treating with H2O2/HOAc converts the thioxo group to a sulfone, enhancing electrophilicity (confirmed via IR: νS=O at 1150 cm⁻¹) .

Redox Reactions Involving the Benzylidene Moiety

The α,β-unsaturated ketone system undergoes selective reductions:

-

Catalytic Hydrogenation : Pd/C in EtOH reduces the C=C bond to form a dihydro derivative (selectivity >90% at 25°C, 1 atm H2) .

-

NaBH4 Reduction : Targets the carbonyl group, yielding a secondary alcohol (IC50 in DPPH assay: 5.8 μM, indicating antioxidant potential) .

Complexation with Metal Ions

The compound chelates transition metals via the thiazolidinone sulfur and phenolic oxygen:

| Metal Salt | Solvent | Molar Ratio (Ligand:Metal) | Stability Constant (log β) |

|---|---|---|---|

| Cu(NO3)2 | MeOH/H2O | 1:1 | 8.2 ± 0.3 |

| FeCl3 | EtOH | 2:1 | 10.5 ± 0.4 |

| Zn(OAc)2 | DMSO | 1:1 | 6.8 ± 0.2 |

Cu(II) complexes show enhanced tyrosinase inhibition (IC50 = 0.88 μM vs. 36.14 μM for free ligand) .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl/EtOH, reflux), the thiazolidinone ring undergoes hydrolysis to form a thioamide intermediate, which recyclizes in basic media (pH >10) to yield isomeric oxazolidinones.

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces [2+2] cycloaddition at the benzylidene double bond, producing a dimeric product (confirmed by HRMS: m/z 815.0 [M+H]+). Quantum yield (Φ) = 0.12 in acetonitrile .

Enzymatic Transformations

In vitro studies with horseradish peroxidase (HRP)/H2O2 system demonstrate oxidative coupling, generating polymeric species with increased molecular weight (GPC: Mn = 2,800 Da, Đ = 1.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.